Cas no 1111109-06-8 (5-(3-Chloro-2-methylphenyl)pyrimidin-2-ol)

5-(3-Chloro-2-methylphenyl)pyrimidin-2-ol is a substituted pyrimidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a chloro-methylphenyl group at the 5-position and a hydroxyl group at the 2-position of the pyrimidine ring, offering versatility for further functionalization. This compound may serve as a key intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors or antimicrobial agents. Its well-defined heterocyclic core and halogenated aromatic moiety enhance binding affinity in target interactions. The product is characterized by high purity and stability, making it suitable for rigorous synthetic and analytical applications.
5-(3-Chloro-2-methylphenyl)pyrimidin-2-ol structure
1111109-06-8 structure
Product Name:5-(3-Chloro-2-methylphenyl)pyrimidin-2-ol
CAS No:1111109-06-8
MF:C11H9ClN2O
MW:220.65496134758
MDL:MFCD11876901
CID:1024954
PubChem ID:53222327
Update Time:2025-06-07

5-(3-Chloro-2-methylphenyl)pyrimidin-2-ol Chemical and Physical Properties

Names and Identifiers

    • 5-(3-Chloro-2-methylphenyl)pyrimidin-2-ol
    • 5-(3-CHLORO-2-METHYLPHENYL)-2-HYDROXYPYRIMIDINE
    • ACMC-20998a
    • AK-91537
    • ANW-16232
    • BD229952
    • CTK8A9241
    • MolPort-015-149-434
    • AKOS015892579
    • 5-(3-chloro-2-methylphenyl)-1H-pyrimidin-2-one
    • CS-0209381
    • MFCD11876901
    • SB59125
    • DTXSID60686824
    • BS-26236
    • 5-(3-Chloro-2-methylphenyl)pyrimidin-2(1H)-one
    • 1111109-06-8
    • MDL: MFCD11876901
    • Inchi: 1S/C11H9ClN2O/c1-7-9(3-2-4-10(7)12)8-5-13-11(15)14-6-8/h2-6H,1H3,(H,13,14,15)
    • InChI Key: MXXIIZIRRQVYOA-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(C2C=NC(NC=2)=O)=C1C

Computed Properties

  • Exact Mass: 220.0403406g/mol
  • Monoisotopic Mass: 220.0403406g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 325
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 41.5Ų

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5-(3-Chloro-2-methylphenyl)pyrimidin-2-ol Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:1111109-06-8)5-(3-Chloro-2-methylphenyl)pyrimidin-2-ol
Order Number:A894789
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:49
Price ($):434.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:1111109-06-8)5-(3-Chloro-2-methylphenyl)pyrimidin-2-ol
A894789
Purity:99%
Quantity:1g
Price ($):434.0
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